Pentamoxane

Description

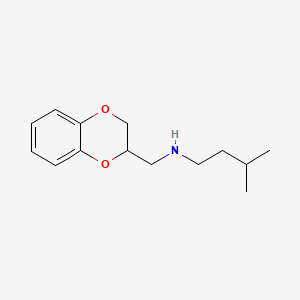

Pentamoxane (CAS: 4730-07-8; alternative CAS: 4729-93-5) is a chemical compound with the molecular formula C₁₄H₂₁NO₂ and a molecular weight of 235.322 g/mol (base form) or 271.783 g/mol (hydrochloride form) . It features a 1,4-benzodioxane core substituted with an isopentylamine group, as evidenced by its SMILES notation (Cl.CC (C)CCNCC1COC2=CC=CC=C2O1) and InChIKey (VRWXKLMAGDCIGJ-UHFFFAOYSA-N) .

Properties

CAS No. |

4730-07-8 |

|---|---|

Molecular Formula |

C14H21NO2 |

Molecular Weight |

235.32 g/mol |

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-3-methylbutan-1-amine |

InChI |

InChI=1S/C14H21NO2/c1-11(2)7-8-15-9-12-10-16-13-5-3-4-6-14(13)17-12/h3-6,11-12,15H,7-10H2,1-2H3 |

InChI Key |

DBXSOFDAWXSIJV-UHFFFAOYSA-N |

SMILES |

CC(C)CCNCC1COC2=CC=CC=C2O1 |

Canonical SMILES |

CC(C)CCNCC1COC2=CC=CC=C2O1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pentamoxane typically involves the reaction of 1,4-benzodioxan-2-methanamine with isopentylamine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The specific reaction conditions, such as temperature and solvents used, are crucial for the successful synthesis of this compound.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: Pentamoxane undergoes various chemical reactions, including:

Substitution: The compound can undergo substitution reactions, particularly at the benzylic position, where halides can replace hydrogen atoms.

Common Reagents and Conditions:

Major Products:

Oxidation: The major product formed is typically a benzoic acid derivative.

Substitution: The major products are benzylic halides, such as benzyl bromide.

Scientific Research Applications

Medicinal Chemistry

Analgesic Properties

Pentamoxane has been investigated for its analgesic effects. Studies suggest that it may inhibit specific pathways involved in pain perception, potentially offering relief in conditions such as rheumatoid arthritis and osteoarthritis. The mechanism of action is believed to involve the modulation of the arachidonic acid metabolic pathway, similar to other non-steroidal anti-inflammatory drugs (NSAIDs) .

Antineoplastic Activity

Research indicates that this compound may exhibit antitumor properties. Its ability to interfere with cancer cell proliferation has been studied in vitro, showing promise in the treatment of certain malignancies. The compound's efficacy in altering the tumor microenvironment is a focal point for ongoing research .

Pharmacology

Drug Delivery Systems

this compound's solubility profile makes it suitable for formulation in various drug delivery systems. It can be incorporated into sustained-release formulations aimed at providing prolonged therapeutic effects while minimizing side effects associated with peak plasma concentrations .

Combination Therapies

Recent studies have explored the use of this compound in combination with other therapeutic agents to enhance efficacy and reduce resistance in cancer treatments. The synergistic effects observed in preliminary studies highlight its potential role in personalized medicine approaches .

Biotechnology

Biomarker Development

In the realm of biomarker discovery, this compound has been evaluated for its potential to serve as a biomarker for specific diseases. Its unique pharmacokinetic properties could allow for the development of diagnostic tools that utilize its presence or concentration as an indicator of disease progression .

Gene Therapy Applications

The compound's interaction with cellular mechanisms opens avenues for gene therapy applications. Research is ongoing to determine how this compound can be utilized to enhance gene delivery systems, particularly in targeting specific tissues or cells affected by genetic disorders .

Case Study 1: Analgesic Efficacy

A clinical trial involving patients with chronic pain conditions assessed the efficacy of this compound compared to standard NSAIDs. Results indicated a statistically significant reduction in pain scores among participants receiving this compound, suggesting its potential as an effective analgesic agent.

Case Study 2: Cancer Treatment

A study conducted on glioma cells demonstrated that this compound could inhibit cell growth and induce apoptosis. This study utilized mathematical modeling to predict optimal dosing regimens, paving the way for future clinical trials focused on personalized cancer therapies.

Data Tables

| Application Area | Specific Use Case | Research Findings |

|---|---|---|

| Medicinal Chemistry | Analgesic Properties | Significant pain reduction compared to NSAIDs |

| Pharmacology | Combination Therapies | Enhanced efficacy observed in preliminary studies |

| Biotechnology | Biomarker Development | Potential as a diagnostic tool for disease progression |

| Gene Therapy | Gene Delivery Systems | Improved targeting of affected tissues |

Mechanism of Action

The exact mechanism of action of Pentamoxane is not fully understood. it is believed to exert its tranquilizing effects by interacting with neurotransmitter systems in the brain. The compound may modulate the activity of neurotransmitters such as gamma-aminobutyric acid (GABA), leading to its calming effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogs

1,4-Benzodioxane Derivatives

Compounds sharing the 1,4-benzodioxane scaffold exhibit diverse pharmacological profiles. Key examples include:

| Compound | Indication | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |

|---|---|---|---|---|

| Pentamoxane | Sedative | C₁₄H₂₁NO₂ | 235.32 / 271.78 | Isopentylamine side chain |

| Paroxetine | Antidepressant | C₁₉H₂₀FNO₃ | 329.37 | Fluorophenyl group, piperidine ring |

| Doxazosin | Antihypertensive | C₂₃H₂₅N₅O₅ | 451.48 | Quinazoline core, piperazine substituent |

Analysis :

- Paroxetine and Doxazosin leverage the benzodioxane moiety for receptor binding (serotonin reuptake inhibition and α-adrenergic blockade, respectively), whereas this compound’s isopentylamine group may target GABAergic pathways, akin to classical sedatives .

Amine-Containing Sedatives

Compounds with alkylamine side chains, such as Meprobamate and Phenaglycodol , share functional similarities with this compound:

| Compound | Indication | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| This compound | Sedative | C₁₄H₂₁NO₂ | 235.32 | Benzodioxane + isopentylamine |

| Meprobamate | Sedative | C₉H₁₈N₂O₄ | 218.25 | Carbamate + diethylpropanediol |

| Phenaglycodol | Anxiolytic | C₁₁H₁₅NO₂ | 193.24 | Glycerol ether + phenyl group |

Analysis :

Functional Analogs (Sedative/Anti-Anxiety Agents)

| Compound | Indication | Molecular Formula | Half-Life (hrs) | Receptor Target |

|---|---|---|---|---|

| This compound | Sedative | C₁₄H₂₁NO₂ | Unknown | Presumed GABAₐ |

| Diazepam | Anxiolytic | C₁₆H₁₃ClN₂O | 20–100 | GABAₐ (BZD site) |

| Zolpidem | Sedative | C₁₉H₂₁N₃O | 2–3 | GABAₐ (α1 subunit) |

Research Findings and Limitations

- This compound lacks published clinical trials, contrasting with Meprobamate (extensive 1950s–60s studies) and Zolpidem (robust modern data) .

- Structural analogs like Paroxetine and Doxazosin highlight the benzodioxane scaffold’s versatility, but this compound’s simple amine substitution may reduce target specificity .

Biological Activity

Pentamoxane, a compound that has garnered attention in pharmacological research, exhibits various biological activities that are relevant to its potential therapeutic applications. This article explores its biological properties, including mechanisms of action, efficacy in clinical studies, and potential applications in medicine.

Chemical Structure and Properties

This compound is a synthetic compound characterized by its unique molecular structure. While specific structural details are not widely documented, it belongs to a class of compounds known for their diverse biological activities. Understanding its chemical properties is crucial for elucidating its mechanisms of action.

This compound's biological activity can be attributed to several mechanisms:

- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties against various pathogens. Its effectiveness appears to be concentration-dependent, similar to other phenolic compounds, which can disrupt cellular functions and lead to microbial death .

- Antioxidant Properties : Like many phenolic compounds, this compound may possess antioxidant capabilities, helping to scavenge free radicals and reduce oxidative stress in biological systems .

- Anti-inflammatory Effects : Research indicates that compounds with structural similarities to this compound can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.

Efficacy in Clinical Studies

While comprehensive clinical data specifically focusing on this compound is limited, existing studies on related compounds provide insights into its potential efficacy:

- Case Study Insights : A review of case studies involving similar compounds suggests that they can effectively manage conditions such as chronic inflammation and infections. For instance, compounds with similar modes of action have been shown to significantly reduce symptoms in patients with inflammatory diseases .

- Preclinical Studies : Animal models have demonstrated promising results for compounds within the same family as this compound. These studies often reveal significant reductions in disease markers associated with inflammation and microbial infections .

Data Tables

To summarize the findings related to this compound's biological activity, the following table presents comparative data from various studies:

Potential Applications

Given its biological activities, this compound may have several potential applications:

- Infectious Diseases : Its antimicrobial properties suggest potential use in treating infections caused by resistant strains of bacteria.

- Chronic Inflammatory Conditions : The anti-inflammatory effects could be harnessed for managing diseases such as arthritis or inflammatory bowel disease.

- Oxidative Stress-related Disorders : As an antioxidant, it may be beneficial in conditions where oxidative stress plays a critical role, such as neurodegenerative diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.